molecular formula C35H64O7 B1243430 Rolliacocin

Rolliacocin

Cat. No. B1243430
M. Wt: 596.9 g/mol
InChI Key: RWCQAHGQURURKQ-BDEAOZRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rolliacocin is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Discovery and Structural Analysis

Rolliacocin, identified as a compound from Rollinia mucosa, has been a subject of interest in the field of natural products and phytochemistry. A study by Liaw et al. (1999) isolated rolliacocin along with other acetogenins from the unripe fruits of Rollinia mucosa. The research focused on determining the structures and stereochemistry of these compounds, highlighting the significance of such natural products in scientific research.

Broader Context in Scientific Research

While specific studies on rolliacocin are limited, it's important to note its place within a broader scientific context. Studies like Drews (2000) discuss the general evolution of drug discovery, where natural compounds like rolliacocin often serve as inspiration or starting points. Additionally, the ethical considerations of using natural compounds, as discussed in works like Rollin (2007) and Rollin (2007), are crucial for guiding the responsible application of such discoveries in scientific research.

properties

Product Name

Rolliacocin

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,13S)-2,9,13-trihydroxy-13-[(2S,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-16-21-31(38)33-23-24-34(42-33)32(39)22-17-20-29(36)18-14-12-13-15-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29?,30+,31-,32-,33-,34-/m0/s1

InChI Key

RWCQAHGQURURKQ-BDEAOZRMSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)[C@H](CCCC(CCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(CCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

synonyms

rolliacocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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